molecular formula C18H18BNO5 B12061974 2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12061974
M. Wt: 339.2 g/mol
InChI Key: VYZMIDOUQRUKEI-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing organic compound This compound is notable for its unique structure, which includes a benzyloxyphenyl group and a dioxazaborocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 4-(benzyloxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with biological molecules, which can modulate their activity. This interaction is crucial in its potential use as a drug or catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dioxazaborocane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-methyl-2-(4-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BNO5/c1-20-11-17(21)24-19(25-18(22)12-20)15-7-9-16(10-8-15)23-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZMIDOUQRUKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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